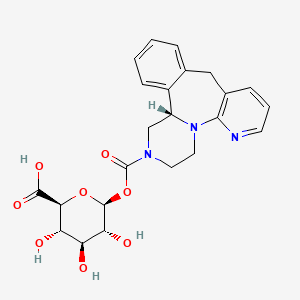

Org 3770 glucuronide

Description

Structure

3D Structure

Properties

CAS No. |

125426-33-7 |

|---|---|

Molecular Formula |

C23H25N3O8 |

Molecular Weight |

471.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(7S)-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene-5-carbonyl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C23H25N3O8/c27-16-17(28)19(21(30)31)33-22(18(16)29)34-23(32)25-8-9-26-15(11-25)14-6-2-1-4-12(14)10-13-5-3-7-24-20(13)26/h1-7,15-19,22,27-29H,8-11H2,(H,30,31)/t15-,16+,17+,18-,19+,22+/m1/s1 |

InChI Key |

GFGVDJCMKUMBBF-OIFKZHMHSA-N |

SMILES |

C1CN2C(CN1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4CC5=C2N=CC=C5 |

Isomeric SMILES |

C1CN2[C@H](CN1C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=CC=C4CC5=C2N=CC=C5 |

Canonical SMILES |

C1CN2C(CN1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4CC5=C2N=CC=C5 |

Synonyms |

Org 3770 glucuronide Org 3770 glucuronide, (R)-isomer Org-3770-glucuronide |

Origin of Product |

United States |

Mechanistic Elucidation of Org 3770 Glucuronide Formation

Enzymatic Catalysis by Uridine (B1682114) Diphosphate Glucuronosyltransferases (UGTs)

The formation of glucuronide conjugates is primarily catalyzed by a superfamily of enzymes known as Uridine Diphosphate Glucuronosyltransferases (UGTs). xenotech.comwikipedia.orgnih.gov These enzymes facilitate the transfer of a glucuronic acid moiety from the co-substrate Uridine Diphosphate Glucuronic Acid (UDPGA) to a nucleophilic functional group on the substrate. xenotech.comwikipedia.org UGTs are membrane-bound proteins predominantly located in the endoplasmic reticulum of cells, with high concentrations found in the liver, intestines, and kidneys. xenotech.comwikipedia.org The human UGT superfamily is categorized into several families, including UGT1, UGT2, UGT3, and UGT8, with UGT1A, UGT2A, and UGT2B families being the primary contributors to glucuronidation reactions. xenotech.comnih.gov

Identification of Specific UGT Isoforms Involved in Org 3770 Glucuronidation

Research has identified specific UGT isoforms responsible for the N-glucuronidation of mirtazapine (B1677164) (Org 3770). Among 13 recombinant human UGT enzymes tested, UGT1A4 and UGT2B10 demonstrated conjugating activities towards mirtazapine. nih.gov Further studies, including reaction phenotyping, chemical inhibition, and activity correlation analysis, indicated that UGT2B10 serves as a high-affinity enzyme and is principally responsible for the hepatic N-glucuronidation of mirtazapine. nih.gov UGT1A4 also contributes significantly to this N-glucuronidation pathway. nih.gov

Table 1: Key UGT Isoforms Involved in Org 3770 Glucuronidation

| UGT Isoform | Role in Org 3770 Glucuronidation | Specificity |

| UGT1A4 | Contributes to N-glucuronidation | N-glucuronidation of piperazine-containing drugs |

| UGT2B10 | Primarily responsible for hepatic N-glucuronidation; high-affinity enzyme | Higher affinity towards tertiary aliphatic and heterocyclic amines |

Substrate Specificity and Isoform Selectivity in Glucuronide Formation

The substrate specificity of UGT isoforms is crucial in determining the metabolic fate of drugs. UGT2B10, for instance, exhibits a notable affinity for tertiary aliphatic and heterocyclic amines, which aligns with the chemical structure of mirtazapine. nih.gov Investigations into the N-glucuronidation of mirtazapine and other piperazine-containing drugs revealed significant species differences. Liver microsomes from experimental animals such as mice, rats, dogs, and monkeys showed negligible or no activity in catalyzing the N-glucuronidation of these drugs compared to human liver microsomes. nih.gov This highlights the isoform selectivity and species-specific nature of Org 3770 glucuronidation.

Characterization of Glucuronidation Sites on Org 3770

Glucuronidation typically occurs at nucleophilic sites within a molecule, such as oxygen, nitrogen, or sulfur heteroatoms. xenotech.com Org 3770, being a tetracyclic antidepressant with nitrogen atoms, undergoes glucuronidation at specific nitrogen functionalities.

N-Glucuronidation Pathways

Org 3770 is known to undergo N-glucuronidation, a process where a glucuronic acid moiety is conjugated to a nitrogen atom within the compound's structure. nih.gov This pathway is important for the detoxification and elimination of drugs containing aromatic amines. nih.gov

O-Glucuronidation Pathways (e.g., 8-Hydroxyglucuronidation)

While O-glucuronidation is a common pathway for compounds possessing hydroxyl, acyl, or phenolic groups, direct O-glucuronidation of the parent Org 3770 molecule has not been explicitly detailed in the provided research as a primary pathway. Mirtazapine (Org 3770) is known to be metabolized by cytochrome P450 (CYP) enzymes (e.g., CYP2D6 and CYP1A2) to form hydroxylated metabolites, such as 8-hydroxymirtazapine. cancer-druginteractions.orgcancer-druginteractions.org These hydroxylated metabolites could then potentially undergo O-glucuronidation. However, the focus of this article is on the glucuronidation of Org 3770 itself.

Formation of Novel Glucuronide Conjugates (e.g., N-carbamoyl glucuronides)

A significant and less common glucuronide conjugate formed from Org 3770 is an N-carbamoyl glucuronide. researchgate.net This type of conjugate is formed through a specific mechanistic pathway. Studies have shown that the formation of N-carbamoyl glucuronides can involve an initial demethylation step, followed by a reaction of the resulting secondary amine with carbon dioxide (CO2) to form a carbamate (B1207046) intermediate. Subsequent glucuronidation of this carbamate then leads to the N-carbamoyl glucuronide. cancer-druginteractions.orgresearchgate.net Research utilizing 13C-labeled CO2 confirmed the incorporation of CO2 from bicarbonate buffer into the carbamoyl (B1232498) moiety of such conjugates. cancer-druginteractions.org For similar N-carbamoyl glucuronides, UGT1A1, UGT1A3, and UGT2B7 Supersomes have been implicated in their formation in a CO2-rich environment. nih.gov

Stereoselective Aspects of Org 3770 Glucuronidation

Mirtazapine (Org 3770) is administered as a racemic mixture, comprising both R(-)- and S(+)-enantiomers, both of which contribute to its pharmacological activity labsolu.caontosight.ai. The stereochemical configuration of these enantiomers significantly influences their metabolic pathways, particularly their glucuronidation.

Enantioselective Formation of Specific Glucuronide Isomers

Research has demonstrated a clear enantioselectivity in the formation of Org 3770 glucuronide isomers. The R(-)-enantiomer of mirtazapine is preferentially metabolized to a quaternary ammonium (B1175870) glucuronide ontosight.ai. In contrast, the S(+)-enantiomer undergoes preferential metabolism to an 8-hydroxy glucuronide researchgate.netontosight.ai. This differential conjugation highlights how the inherent stereochemistry of the parent compound dictates the specific site and nature of the glucuronidation reaction.

In Vitro and Ex Vivo Biotransformation Studies of Org 3770 Glucuronide

Investigation in Subcellular Fractions and Cell Lines

Subcellular fractions, particularly microsomes, and cultured cell lines are foundational tools for studying drug metabolism. They provide a controlled environment to investigate specific enzymatic reactions, such as glucuronidation, free from the complexities of an in vivo system.

The liver is the primary site of drug metabolism, and hepatic microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of UGT enzymes. nih.gov Studies using human liver microsomes (HLM) have shown that Org 3770 undergoes extensive biotransformation. The major pathways of phase I metabolism are 8-hydroxylation and N-demethylation, which are then followed by phase II conjugation. researchgate.net

Two primary glucuronide metabolites of Org 3770 have been identified. The S(+)-enantiomer is preferentially metabolized to an 8-hydroxy glucuronide. In contrast, the R(-)-enantiomer tends to form a quaternary ammonium (B1175870) glucuronide. nih.gov This latter conjugate may undergo deconjugation, leading to a recirculation of the parent compound and prolonging its elimination half-life. nih.gov While kinetic parameters for the primary oxidative pathways in HLM have been determined, specific kinetic data for the subsequent glucuronidation steps are not extensively detailed in the available literature. researchgate.net

Table 1: Michaelis-Menten Kinetic Parameters for the Primary Oxidative Metabolism of Org 3770 in Human Liver Microsomes (HLM) Note: This table represents the initial Phase I metabolic steps that precede or compete with direct glucuronidation. Kinetic data for the direct formation of Org 3770 glucuronide from the parent compound in HLM is not available in the cited sources.

| Metabolic Pathway | Mean Km (μM) | Contribution to Biotransformation (at 2 μM Org 3770) |

| 8-Hydroxylation | 136 (± 44) | 55% |

| N-Demethylation | 242 (± 34) | 35% |

| N-Oxidation | 570 (± 281) | 10% |

| Data sourced from a study on the metabolism of mirtazapine (B1677164) in vitro using HLM. researchgate.net |

While the liver is the main site of glucuronidation, UGT enzymes are also expressed in extrahepatic tissues such as the kidneys and the gastrointestinal tract, where they can contribute significantly to drug metabolism and first-pass effects. nih.gov The absolute bioavailability of Org 3770 is approximately 50%, a figure attributed to first-pass metabolism in both the gut wall and the liver, implying a role for intestinal glucuronidation.

Furthermore, clinical studies have shown that moderate to severe renal impairment can significantly decrease the clearance of Org 3770, suggesting that the kidneys are an important route of elimination. flinders.edu.au This elimination can involve the excretion of metabolites formed in the liver or direct metabolism within the kidney itself. UGTs are known to be expressed in the kidneys and can catalyze glucuronidation reactions locally. nih.gov However, direct investigations into the kinetics of Org 3770 glucuronidation specifically within human renal or intestinal microsomal fractions are not detailed in the reviewed scientific literature.

To identify the specific UGT isoforms responsible for a drug's metabolism, researchers use recombinant human UGTs expressed in cell lines. This technique, known as reaction phenotyping, allows for the contribution of each individual enzyme to be assessed.

For Org 3770, studies suggest that its N-glucuronidation is catalyzed by specific UGT isoforms. UGT1A4 and UGT2B10 have been identified as having common substrates, including antidepressants like mirtazapine, and are the enzymes most frequently involved in the N-glucuronidation of tertiary amines. nih.govresearchgate.net Another source suggests that UGT1A1 may be involved in the formation of the 8-hydroxymirtazapine-glucuronide. core.ac.uk

Table 2: UGT Isoforms Implicated in Org 3770 Glucuronidation

| UGT Isoform | Implicated Role | Source Citation |

| UGT1A4 | N-glucuronidation of tertiary amines, including mirtazapine. | nih.govresearchgate.net |

| UGT2B10 | N-glucuronidation of tertiary amines, including mirtazapine. | nih.govresearchgate.net |

| UGT1A1 | Speculated to be involved in 8-hydroxymirtazapine-glucuronide formation. | core.ac.uk |

Extrahepatic Glucuronidation in Renal and Intestinal Microsomes

Interspecies Comparative Metabolism of Org 3770 to its Glucuronides

Preclinical drug development relies on animal models to predict human pharmacokinetics. However, significant interspecies differences in drug metabolism can exist, making direct extrapolation challenging. Comparing the metabolic profiles of Org 3770 and its glucuronides across different species is crucial for understanding these variations.

Furthermore, these studies identified metabolites of Org 3770 in human hepatocytes that were not found in any of the animal species studied previously, highlighting the existence of human-specific metabolic pathways. icpms.cz While detailed glucuronide profiles for other common preclinical species such as the mouse, guinea pig, dog, or monkey are not extensively documented in the available literature, the rat and human data clearly establish that species-specific differences are a critical factor in the biotransformation of Org 3770.

The observed species-specific metabolite profiles are a direct result of differences in the expression and catalytic activity of metabolizing enzymes, including UGTs. The UGT gene families exhibit significant diversity across species; for instance, an enzyme that is functional in humans may be a non-functional pseudogene in rats or mice. nih.gov This genetic variance leads to different capacities for glucuronidation.

While specific data on the comparative activity of individual UGT isoforms towards Org 3770 across multiple species is limited, general studies on UGT activity provide important context. For example, studies with other drugs have shown significant differences in the maximum reaction rate (Vmax) and substrate affinity (Km) of glucuronidation in liver microsomes from humans, monkeys, dogs, rats, and mice. researchgate.net For some substrates, rats have been shown to have the most similar intrinsic metabolic clearance to humans, while for others, dogs or mice are more comparable. researchgate.net This compound-dependent variability underscores the difficulty in predicting human metabolism from a single animal model and highlights the need for a multi-species approach in preclinical studies.

Species-Specific Glucuronide Profiles (e.g., rat, mouse, guinea pig, dog, monkey)

Microbial Biotransformation Models for this compound Production

The synthesis of drug metabolites, such as this compound, is essential for various stages of pharmaceutical research, including toxicological assessment and use as analytical reference standards. Chemical synthesis of these metabolites can be complex and costly. Microbial biotransformation, utilizing whole-cell systems or isolated enzymes from microorganisms, presents a practical and efficient alternative for producing these target compounds.

Use of Fungal Systems (e.g., Cunninghamella elegans) for Metabolite Synthesis

Fungal systems, particularly those from the genus Cunninghamella, are widely recognized as effective models for studying and producing metabolites of drugs and other xenobiotics. nih.gov The filamentous fungus Cunninghamella elegans is one of the most extensively studied organisms for this purpose, primarily because its metabolic machinery closely resembles that of mammals. ufrgs.brmdpi.com This fungus possesses a diverse array of enzymes capable of carrying out both Phase I (functionalization) and Phase II (conjugation) metabolic reactions. wikipedia.org

The enzymatic repertoire of C. elegans includes cytochrome P450 (CYP) monooxygenases, which are crucial for Phase I reactions like hydroxylation and demethylation, similar to those in the human liver. ufrgs.brelsevier.es Studies have demonstrated that C. elegans can effectively metabolize various drugs, including tricyclic and tetracyclic antidepressants that are structurally related to Org 3770 (mirtazapine), such as amitriptyline, doxepin, and mianserin (B1677119). wikipedia.orgresearchgate.net

For Phase II conjugation, the formation of glucuronides is a primary metabolic pathway in mammals. While C. elegans has been reported to possess UDP-glucuronosyltransferase activity, the enzymes responsible for glucuronidation, it more commonly produces glucose conjugates (glucosides). wikipedia.org However, a novel two-step method has been developed that leverages this capability to produce glucuronides. This process involves incubating the parent drug with C. elegans to generate a glucoside intermediate. Subsequently, this fungal glucoside is isolated and chemically oxidized using reagents like tetramethylpiperidinyl-1-oxy (TEMPO) to convert the glucose moiety into glucuronic acid, yielding the desired glucuronide metabolite. diva-portal.orgresearchgate.net This combined biotransformation-chemical synthesis approach has been successfully used to produce the β-glucuronide of a hydroxylated Selective Androgen Receptor Modulator (SARM), proving its viability for generating mammalian-type glucuronides. researchgate.net

Given that Org 3770 (mirtazapine) undergoes N-glucuronidation and O-glucuronidation of its hydroxylated metabolites in mammals, the use of C. elegans presents a promising strategy for its production. chemwhat.comscbt.com The fungus could first perform Phase I hydroxylation on the Org 3770 molecule, followed by glucosidation. The resulting glucoside could then be chemically oxidized to yield hydroxy-Org 3770 glucuronide.

| Drug (Class) | Fungal Strain | Major Biotransformation Reactions | Key Metabolites Produced |

| Rifampicin (Antibiotic) | C. elegans | Oxidation, Demethylation, Mono-oxidation | Rifampicin quinone, Novel metabolite ufrgs.br |

| Mirtazapine (Antidepressant) | C. elegans | Hydroxylation, N-demethylation, N-oxidation | 8-hydroxymirtazapine, N-desmethylmirtazapine, Mirtazapine N-oxide wikipedia.org |

| Bupivacaine (Anesthetic) | C. elegans | Hydroxylation | 3'-OH-bupivacaine, 4'-OH-bupivacaine |

| SARM S1 (SARM) | C. elegans | Hydroxylation, Glucosidation | Hydroxylated and glucosidated S1 |

Potential for Mimicking Mammalian Metabolic Pathways

The utility of Cunninghamella elegans as a biotransformation tool is rooted in its remarkable ability to mimic the metabolic pathways found in mammals. ufrgs.br This similarity makes it an invaluable in vitro model for predicting and producing human and other mammalian drug metabolites, offering an ethical and often more cost-effective alternative to animal studies. mdpi.com The metabolic pathways in C. elegans often parallel both Phase I and Phase II reactions observed in the human liver.

Studies have consistently shown that C. elegans can produce a metabolite profile for a given xenobiotic that is qualitatively similar to that found in mammals. For instance, the fungus metabolizes a wide variety of drugs through mechanisms like hydroxylation, N-oxidation, and N-demethylation, which are characteristic of mammalian CYP enzyme activity. ufrgs.br The metabolism of the antidepressant mirtazapine (Org 3770) by C. elegans yields several metabolites, including 8-hydroxymirtazapine and N-desmethylmirtazapine, which are also known mammalian metabolites. wikipedia.orgwikipedia.org

The biotransformation of chlorpromazine (B137089) and methdilazine (B156362) by C. elegans results in sulfoxidation and N-desmethylation products, all of which have been identified in animal studies. This demonstrates that the fungus employs metabolic pathways analogous to those in mammalian systems. The production of these metabolites is attributed to fungal enzyme systems, including cytochrome P-450, that are functionally similar to their mammalian counterparts.

Furthermore, research has demonstrated that C. elegans can generate Phase II conjugates indicative of reactive metabolite formation, such as glutathione (B108866) and cysteine conjugates. This capability is crucial, as it suggests the fungal model can also be used to investigate potential bioactivation pathways and drug toxicity, which are key concerns in drug development. The ability to form both Phase I and a diverse range of Phase II conjugates underscores the comprehensive nature of this microbial model in simulating the complete metabolic fate of a drug like Org 3770.

| Compound | Mammalian Metabolites | Metabolites Produced by C. elegans | Common Metabolic Pathways |

| Mianserin | 8-Hydroxy mianserin, Desmethyl mianserin, Mianserin N-oxide, 8-Hydroxy mianserin glucuronide, N-Glucuronide researchgate.netpharmaffiliates.com | 8-Hydroxy mianserin, Desmethyl mianserin, Mianserin N-oxide | Aromatic Hydroxylation, N-Demethylation, N-Oxidation |

| Mirtazapine (Org 3770) | Desmethylmirtazapine, 8-Hydroxymirtazapine, Mirtazapine N-oxide, Glucuronide conjugates wikipedia.org | 8-hydroxymirtazapine, N-desmethylmirtazapine, Mirtazapine N-oxide, and two novel metabolites wikipedia.org | Aromatic Hydroxylation, N-Demethylation, N-Oxidation |

| Chlorpromazine | Chlorpromazine sulfoxide, N-desmethylchlorpromazine, 7-hydroxychlorpromazine (B195717) sulfoxide, Chlorpromazine N-oxide | Chlorpromazine sulfoxide, N-desmethylchlorpromazine, 7-hydroxychlorpromazine sulfoxide, Chlorpromazine N-oxide | Sulfoxidation, N-Demethylation, Aromatic Hydroxylation, N-Oxidation |

Enzymatic Kinetics and Regulatory Mechanisms of Org 3770 Glucuronidation

Quantitative Kinetic Characterization of UGTs

The formation of Org 3770 glucuronide is a recognized metabolic pathway for mirtazapine (B1677164). drugbank.comfda.govfda.gov The primary enzymes identified as responsible for the N-glucuronidation of mirtazapine are UDP-glucuronosyltransferase (UGT) 1A4 and UGT2B10. researchgate.netnih.gov Studies indicate that UGT2B10 acts as a high-affinity enzyme in this biotransformation. nih.gov Mirtazapine is a racemic mixture, and its enantiomers follow different metabolic routes; the R(-)-enantiomer preferentially forms a quaternary ammonium (B1175870) glucuronide, while the S(+)-enantiomer is metabolized to an 8-hydroxy glucuronide. nih.gov

Determination of Michaelis-Menten Kinetic Parameters (K_m, V_max)

Despite the identification of the UGT enzymes involved, specific Michaelis-Menten constants (K_m and V_max) for the glucuronidation of Org 3770 are not available in the reviewed literature. One study on the in vitro metabolism of mirtazapine provided K_m and V_max values for its phase I oxidative metabolites (MIR-hydroxylation, N-demethylation, and N-oxidation) but not for the direct glucuronidation of the parent compound or its subsequent glucuronidated metabolites. researchgate.net The intrinsic clearance (V_max/K_m) has been calculated for other drugs in various studies, but this specific data for Org 3770 glucuronidation is absent. escholarship.orgbioivt.com

Influence of Experimental Conditions on Glucuronidation Activity

Detailed studies on the optimization of experimental conditions for Org 3770 glucuronidation assays are not present in the available research.

Effects of Cofactor Concentrations (UDP-GlcUA)

The effect of varying concentrations of the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDP-GlcUA) on the rate of Org 3770 glucuronidation has not been specifically investigated. General knowledge of UGT-mediated reactions indicates that cofactor availability is a critical factor, but specific kinetic data related to UDP-GlcUA concentration for this particular reaction is not available. nih.govresearchgate.netflinders.edu.au

Optimization of Buffer Conditions and pH for UGT Assays

There is no information available regarding the optimization of buffer conditions or pH specifically for UGT assays involving Org 3770. While general protocols for UGT assays exist, compound-specific optimization is crucial for accurate kinetic characterization, and this information is lacking for Org 3770. nih.gov

Modulation of UGT Activity by Endogenous and Exogenous Factors

The modulation of UGT activity by various factors is a known phenomenon. For instance, tobacco smoking can induce CYP1A2 and UGT enzymes, potentially reducing the serum levels of mirtazapine. wjgnet.com The activity of UGT enzymes can also be influenced by genetic polymorphisms, age, gender, and disease states. nih.gov However, specific studies detailing the modulation of UGT1A4 or UGT2B10 activity in the context of Org 3770 glucuronidation by specific endogenous or exogenous compounds (other than general inducers like those in tobacco smoke) are not described in the literature reviewed.

Enzyme Induction and Repression Studies

No studies detailing the induction or repression of UGT enzymes involved in Org 3770 glucuronidation were found. Research on enzyme induction and repression typically involves in vitro experiments with human hepatocytes or recombinant enzyme systems to determine if exposure to certain compounds increases or decreases the expression and activity of specific metabolizing enzymes. nih.govnih.gov Such investigations have not been published for the glucuronidation pathway of Org 3770.

Inhibition of UGT Isoforms by Concurrent Xenobiotics

There is no available research identifying which specific UGT isoforms are responsible for the glucuronidation of Org 3770 metabolites. Consequently, there are no studies that investigate the inhibition of these specific isoforms by other concurrently administered drugs (xenobiotics). Inhibition studies are crucial for predicting potential drug-drug interactions, where one drug can impair the metabolic clearance of another, leading to altered plasma concentrations. nih.govnih.gov While methods for assessing UGT inhibition are well-defined, solvobiotech.com they have not been applied to the Org 3770 glucuronidation pathway in any published research.

Advanced Analytical Methodologies for Org 3770 Glucuronide Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental in isolating Org 3770 glucuronide from complex biological matrices and resolving its potential isomers.

High-Performance Liquid Chromatography (HPLC) for Isomer Resolution

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Org 3770 and its metabolites, including the glucuronide conjugate. researchgate.netresearchgate.net Given that Org 3770 is a chiral compound, its metabolism can result in the formation of enantiomeric or diastereomeric glucuronides. researchgate.netresearchgate.net The resolution of these stereoisomers is critical as they may exhibit different pharmacological and toxicological profiles.

Chiral stationary phases (CSPs) are extensively used in HPLC to achieve the separation of these isomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have demonstrated considerable success in resolving the enantiomers of mirtazapine (B1677164) and its related substances. researchgate.netresearchgate.net For instance, cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) have been effectively used under both normal-phase and polar organic modes for enantioseparation. researchgate.net The choice of mobile phase, often a mixture of alkanes like hexane (B92381) and an alcohol modifier such as 2-propanol, is crucial for optimizing the separation. researchgate.netresearchgate.net

The development of HPLC methods also focuses on achieving rapid and efficient separations. For analytical scale, elution times for enantiomers can be achieved in under six minutes with high resolution and separation factors. researchgate.net For preparative scale, these methods can be scaled up to isolate larger quantities of individual enantiomers for further studies. mdpi.com A method for the quantitative analysis of glucuroconjugated mirtazapine has been presented, highlighting the presence of S-(+)-8-OH-mirtazapine in plasma primarily as its glucuronide. researchgate.net

Table 1: HPLC Methods for Chiral Separation of Mirtazapine and Related Compounds This table is interactive. Users can sort and filter the data.

| Chiral Stationary Phase | Mobile Phase Composition | Mode | Application | Reference |

|---|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | Methanol | Polar Organic | Analytical and Semipreparative | researchgate.net |

| Amylose tris(3,5-dimethylphenylcarbamate) | n-hexane-2-propanol | Normal Phase | Analytical | researchgate.netresearchgate.net |

| Cellulose tris(4-methylbenzoate) | n-hexane-2-propanol | Normal Phase | Analytical | researchgate.net |

| Chirobiotic V | Not Specified | Not Specified | Quantitative analysis of glucuroconjugated MIR and 8-OH-MIR | researchgate.net |

Capillary Electrophoresis and Gas Chromatography Applications

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC. wikipedia.orglongdom.org CE separates analytes based on their charge-to-size ratio in a narrow capillary under the influence of an electric field. wikipedia.org For charged molecules like glucuronides, CE can provide excellent resolution. acs.org While specific applications for this compound are not extensively detailed in the provided results, the technique's ability to separate charged glycans and other drug metabolites suggests its potential utility. acs.orgjfda-online.com

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. frontiersin.org For non-volatile compounds like glucuronides, derivatization is necessary to increase their volatility. hmdb.ca This often involves trimethylsilylation. hmdb.ca While GC has been used for the analysis of other drug glucuronides, its application specifically for this compound is less common, likely due to the non-volatile nature of the compound and the availability of direct analysis methods like LC-MS. hmdb.cawada-ama.org

Spectrometric Structural Elucidation Methods

Spectrometric techniques are indispensable for confirming the identity and elucidating the precise structure of this compound.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MSn, FAB-MS)

Mass Spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. acs.orgtandfonline.com

Mass Spectrometry (MS): MS is crucial for identifying metabolites by providing the molecular weight of the conjugated compound. acs.org

Tandem Mass Spectrometry (MSn): Also known as MS/MS, this technique involves the fragmentation of a selected parent ion to generate a characteristic fragmentation pattern. nih.govnih.govnih.gov This pattern serves as a fingerprint for the molecule, aiding in its structural confirmation. The fragmentation of this compound would be expected to yield ions corresponding to the Org 3770 aglycone and the glucuronic acid moiety.

Fast Atom Bombardment-Mass Spectrometry (FAB-MS): This is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like glucuronides. tandfonline.com

Table 2: Mass Spectrometry Data for Mirtazapine (Parent Compound) This table is interactive. Users can sort and filter the data.

| Technique | Ionization Mode | Precursor m/z | Key Fragment Ions | Reference |

|---|---|---|---|---|

| LC-ESI-QTOF | Positive | 266.1652 ([M+H]⁺) | 195.901 | nih.gov |

| MS-MS | Positive | Not Specified | 266.1634, 195.0913 | nih.gov |

Hyphenated Techniques for Comprehensive Analysis

The coupling of chromatographic separation with spectrometric detection, known as hyphenated techniques, provides a powerful approach for the analysis of complex mixtures. ijnrd.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most widely used hyphenated technique for the analysis of drug metabolites. testcatalog.orgmdpi.com It combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. ijnrd.org LC-MS allows for the direct analysis of this compound in biological fluids, providing retention time and mass spectral data simultaneously. nih.govmdpi.com This enables the confident identification and quantification of the metabolite even at low concentrations. Tandem MS (LC-MS/MS) further enhances the certainty of identification. nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) , while less common for this specific analyte, is another powerful hyphenated technique. frontiersin.org After appropriate derivatization, GC-MS can provide high-resolution separation and mass spectral data for the analysis of glucuronides. frontiersin.orghmdb.ca

Capillary Electrophoresis-Mass Spectrometry (CE-MS) combines the high separation efficiency of capillary electrophoresis with the detection power of mass spectrometry, offering another avenue for the analysis of charged metabolites like glucuronides. wikipedia.org

These advanced analytical methodologies are essential for a thorough understanding of the metabolic fate of Org 3770, providing crucial data for drug development and clinical pharmacology.

HPLC-NMR Coupling for Dynamic Monitoring and Identification

The unambiguous identification of drug metabolites in complex biological matrices like urine or plasma is a significant analytical challenge. High-Performance Liquid Chromatography coupled with Nuclear Magnetic Resonance spectroscopy (HPLC-NMR) has emerged as a powerful tool for this purpose. This technique combines the superior separation capabilities of HPLC with the definitive structure elucidation power of NMR.

In the context of this compound research, HPLC-NMR allows for the direct analysis of chromatographically separated metabolites without the need for extensive purification or isolation. The process involves introducing the eluent from the HPLC column directly into the NMR flow cell. Directly coupled HPLC-NMR-MS is a particularly efficient technique for the rapid and unequivocal determination of the metabolic fate of xenobiotics. nih.gov For instance, research on fluorinated xenobiotics has demonstrated that this hyphenated method can successfully identify various glucuronide and sulfate (B86663) conjugates in rat urine, providing a full metabolic profile without requiring radiolabeling. nih.gov

A common approach is the use of "stop-flow" HPLC-NMR. In this mode, the chromatographic flow is paused when the peak of interest, such as this compound, is in the NMR detector's flow cell. This allows for extended acquisition times, enabling the collection of more complex and information-rich NMR data, including 2D NMR experiments (e.g., COSY, HSQC, HMBC). mdpi.com This detailed spectral information is often sufficient for the complete structural characterization of a metabolite, including the confirmation of the glucuronic acid moiety and its point of attachment to the Org 3770 structure. mdpi.com The synthesis of Org 3770 glucuronides has been described, and the resulting synthetic standards are crucial for confirming the identity of metabolites isolated from biological samples, with NMR being a primary tool for characterization. researchgate.net

LC-MS/MS for Sensitive Detection and Quantification

For quantitative analysis, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the cornerstone for the direct and highly sensitive measurement of glucuronide metabolites. researchgate.net This technique offers exceptional selectivity and sensitivity, making it ideal for detecting the low concentrations of metabolites often present in biological samples. researchgate.net

The method typically involves a sample preparation step, such as protein precipitation, followed by chromatographic separation on a reverse-phase column (e.g., C18). unil.chnih.gov The separated analytes are then introduced into the mass spectrometer. Detection is most commonly performed in the Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and its internal standard. nih.govmdpi.com This process provides two levels of specificity (retention time and mass transitions), significantly reducing matrix interference and ensuring accurate quantification.

The advancement in mass spectrometry technology has enabled the development of methods with very low limits of quantification (LLOQ). For many glucuronides and other metabolites, LLOQs in the low ng/mL or even sub-ng/mL (pg/mL) range are achievable. mdpi.combiorxiv.org This high sensitivity is crucial for detailed pharmacokinetic studies. A validated LC-MS/MS method for fenoldopam (B1199677) and its glucuronide metabolite, for example, achieved an LLOQ of 9.75 nM. nih.gov The use of an authentic glucuronide standard is preferred for the most accurate quantification; however, a semi-quantitative approach using the parent drug's calibration curve can be employed if a standard is unavailable. researchgate.net

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Chromatography | UPLC/HPLC | unil.chmdpi.com |

| Column | Reversed-Phase (e.g., Acquity CSH C18, Waters XSelect HSS C18) | unil.chnih.gov |

| Mobile Phase A | Aqueous solution with additive (e.g., 0.1% Formic Acid) | nih.govnih.gov |

| Mobile Phase B | Organic solvent (e.g., Acetonitrile) with additive (e.g., 0.1% Formic Acid) | nih.govnih.gov |

| Ionization | Electrospray Ionization (ESI), Positive or Negative Mode | unil.ch |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govmdpi.com |

| LLOQ | 0.05 ng/mL to <10 ng/mL (Analyte dependent) | unil.chnih.govmdpi.com |

Methodological Considerations in Glucuronide Analysis

The analysis of glucuronide conjugates is subject to specific challenges that must be addressed to ensure data accuracy and reliability. These include the inherent stability of the conjugates and the need to differentiate between various isomeric forms.

Stability of Glucuronide Conjugates in Analytical Procedures

The stability of glucuronide conjugates throughout the analytical process—from sample collection and storage to final analysis—is a critical consideration. While O-glucuronides, such as those formed from Org 3770, are generally stable, they are not immune to degradation. psu.edu Acyl glucuronides are particularly known for their low chemical stability, being susceptible to hydrolysis and intramolecular rearrangement. psu.edu

Care must be taken during sample handling to prevent enzymatic or chemical degradation. For example, homogenizing tissue samples before freezing and storage could release β-glucuronidase enzymes, which can cleave the glucuronide conjugate, leading to an underestimation of the metabolite and an overestimation of the parent drug. fao.org The stability of a glucuronide can also be influenced by the pH of the matrix. It has been noted that some glucuronides can be deconjugated in vivo, leading to the recirculation of the parent compound, which highlights the potential for instability that must be controlled during ex vivo analysis. researchgate.net Therefore, validation experiments should always include stability assessments under various conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage) to ensure the integrity of the analyte.

Development of Stereo- and Regio-selective Analytical Methods

Glucuronidation can result in the formation of multiple isomers, including stereoisomers (enantiomers and diastereomers) and regioisomers (where glucuronic acid attaches to different positions on the aglycone). Org 3770 (mirtazapine) is a chiral molecule, existing as two enantiomers (R(-) and S(+)). researchgate.net Research has shown that these enantiomers can be metabolized differently; for example, the R(-)-enantiomer of mirtazapine preferentially forms a quaternary ammonium (B1175870) glucuronide. researchgate.net Furthermore, the synthesis of Org 3770 glucuronides can result in a mixture of diastereomeric β and α anomers. researchgate.net

Therefore, the development and application of stereo- and regio-selective analytical methods are essential for accurately characterizing metabolic profiles. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for separating enantiomers and diastereomers. researchgate.net The ability to resolve these different isomers is crucial because they may have different pharmacological or toxicological properties. An analytical method that does not distinguish between isomers would provide an incomplete and potentially misleading picture of the drug's disposition. The concepts of regioselectivity and stereoselectivity are central to understanding the products of such metabolic reactions, and chromatographic methods are key to confirming the specific isomers formed. chemrxiv.orgchemrxiv.org The development of novel methods for stereoselective glucuronidation synthesis also highlights the importance of this aspect in the field. acs.org

Preclinical Disposition and Elimination Kinetics of Org 3770 Glucuronide

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models

The ADME profile of a metabolite like Org 3770 glucuronide is governed by its physicochemical properties, which are significantly altered from the parent compound by the addition of the glucuronic acid moiety. Glucuronidation is a Phase II metabolic process that increases the water solubility and molecular weight of a xenobiotic, generally facilitating its elimination from the body. ijpcbs.comwikipedia.org

Assessment of Glucuronide Excretion Routes (e.g., urine, feces)

Following administration in preclinical models, the parent compound Org 3770 is extensively metabolized, and its metabolites are almost completely eliminated from the body within a few days. researchgate.net The primary routes of excretion for these metabolites, including the glucuronide conjugates, are via urine and feces. researchgate.netresearchgate.net Studies have shown that over 75-80% of an administered dose of the parent compound is recovered as metabolites in the urine, with the remainder being excreted in the feces. researchgate.netresearchgate.netresearchgate.net This indicates that renal excretion is the predominant pathway for the elimination of hydrophilic metabolites like this compound. The process of excretion typically involves glomerular filtration and active tubular secretion in the kidneys. rsc.org The high water-solubility of the glucuronide conjugate prevents significant reabsorption from the kidney tubules back into the bloodstream. rsc.org Biliary excretion into the feces is the other major route, accounting for approximately 20% of the eliminated dose. researchgate.net

Table 1: Summary of Excretion Routes for Org 3770 (Mirtazapine) Metabolites in Preclinical Models

| Excretion Route | Percentage of Dose Recovered | Primary Metabolites Excreted | Source |

| Urine | >75% - 80% | Glucuronide and other conjugates | researchgate.netresearchgate.netresearchgate.net |

| Feces | ~20% | Metabolites excreted via bile | researchgate.net |

Preclinical Pharmacokinetic Modeling of Glucuronide Disposition

Preclinical pharmacokinetic (PK) modeling, particularly physiologically-based pharmacokinetic (PBPK) modeling, is a powerful tool for simulating the disposition of both parent drugs and their metabolites. mdpi.com A PBPK model for Org 3770 and its glucuronide would be constructed using multiple compartments representing different organs and tissues, connected by physiological blood flow rates. mdpi.com

Key parameters in such a model for this compound would include its formation rate in the liver and potentially the intestine, its distribution into various tissues, and its elimination rates via the kidneys and bile. nih.govamegroups.org The model would incorporate in vitro data on enzyme kinetics for glucuronidation (e.g., by UDP-glucuronosyltransferases or UGTs) and transporter activity that governs the movement of the hydrophilic glucuronide across cell membranes. nih.gov Efflux transporters are crucial for moving glucuronides out of the cells where they are formed (hepatocytes, enterocytes) and into the blood or bile. nih.gov By simulating concentration-time profiles in various compartments, these models can predict the distribution and ultimate fate of the glucuronide metabolite. mdpi.com

Role of this compound in Parent Compound Clearance

The formation of this compound is not merely a metabolic byproduct but plays a direct and significant role in the clearance of the parent compound, Org 3770.

Contribution of Glucuronidation to Overall Biotransformation

The biotransformation of Org 3770 is complex, involving several major pathways: demethylation, hydroxylation, and subsequent conjugation. researchgate.netresearchgate.net Glucuronidation is a principal conjugation pathway. researchgate.net In vitro studies using human liver microsomes have identified that the 8-hydroxy metabolite of mirtazapine (B1677164) is formed, which is then subject to conjugation. hres.ca Furthermore, the pharmacokinetics of Org 3770 are enantioselective, with the R(-)-enantiomer preferentially forming a quaternary ammonium (B1175870) glucuronide, while the S(+)-enantiomer is preferentially metabolized into an 8-hydroxy glucuronide. researchgate.net This conversion of the lipophilic parent drug into highly polar glucuronide conjugates is a critical step in its detoxification and elimination pathway. ijpcbs.com

Interplay with Enterohepatic Recirculation Mechanisms

A significant aspect of the disposition of many glucuronide metabolites is their potential to undergo enterohepatic recirculation. researchgate.netnih.gov This process has been specifically suggested for this compound. researchgate.netresearchgate.netresearchgate.net The mechanism involves the excretion of the glucuronide conjugate from the liver into the bile, which is then released into the small intestine. nih.gov In the intestinal tract, gut microbiota can produce enzymes, such as β-glucuronidase, that hydrolyze or "deconjugate" the glucuronide metabolite, cleaving off the glucuronic acid moiety. researchgate.netnih.gov

Hydrolysis by Intestinal Microbial β-Glucuronidases

The role of intestinal microbial β-glucuronidases in the disposition of this compound is a critical aspect of its pharmacokinetics, potentially leading to enterohepatic recirculation of the parent compound. While direct studies on the hydrolysis of this compound by these specific enzymes are limited, the existing literature on mirtazapine's metabolism and the general principles of drug glucuronide disposition provide a strong basis for understanding this process.

Research has indicated that mirtazapine can influence the composition of the gut microbiota. An in-vitro study demonstrated that mirtazapine exhibited inhibitory effects on the growth of several normal human intestinal microbiota, including Lactobacillus rhamnosus and Candida albicans researchgate.net. This suggests a potential interaction between the drug and the gut environment, which could, in turn, affect the enzymatic activity of β-glucuronidases produced by these microbes. The alteration of the gut microbiome by mirtazapine could consequently influence the extent of deconjugation of its glucuronide metabolites in the intestine.

The formation of a quaternary ammonium glucuronide of the R(-)-enantiomer of mirtazapine has been described, and it has been suggested that this glucuronide may undergo deconjugation, leading to the re-circulation of the parent compound and a prolonged elimination half-life nih.gov. This deconjugation process in the intestinal lumen is typically mediated by bacterial β-glucuronidases.

Re-absorption of Deconjugated Parent Compound

The re-absorption of the deconjugated parent compound, Org 3770, following the hydrolysis of its glucuronide metabolite in the intestine, is a key feature of its enterohepatic circulation. Evidence from preclinical studies in rats supports the occurrence of this phenomenon.

In a pharmacokinetic study in rats, an unexpected increase in the plasma concentrations of both mirtazapine and its N-desmethyl metabolite was observed during the elimination phase after oral administration nih.gov. This secondary peak in plasma concentration is a characteristic sign of enterohepatic recirculation, where the glucuronide conjugate is excreted into the bile, hydrolyzed in the intestine by microbial enzymes, and the parent drug is subsequently re-absorbed into the systemic circulation.

Further evidence for the involvement of enterohepatic circulation comes from a study on the tissue distribution of mirtazapine in a case of overdose, where accumulation of mirtazapine and its N-desmethyl metabolite was noted in fluids and tissues associated with enterohepatic circulation and excretion Current time information in IN..

Preclinical pharmacokinetic studies in rats have also suggested that the 8-hydroxy metabolite of mirtazapine is extensively conjugated with glucuronic acid nih.gov. The rapid elimination of this metabolite as a glucuronide might be the reason it was not detected in the plasma of rats in one study nih.gov. This rapid biliary excretion of the glucuronide conjugate into the intestine sets the stage for potential deconjugation and subsequent re-absorption of the 8-hydroxy-mirtazapine or its further metabolism.

The following table summarizes the plasma concentrations of mirtazapine and its key metabolites, including the glucuronide conjugates, from a study in Japanese psychiatric patients. This data, although from a clinical setting, provides insight into the relative abundance of the glucuronidated forms in the circulation.

| Compound Name | Median Plasma Concentration (nmol/L) |

| Mirtazapine (MIR) | 92.71 |

| N-desmethylmirtazapine (DMIR) | 44.96 |

| 8-hydroxy-mirtazapine (8-OH-MIR) | 1.42 |

| Mirtazapine glucuronide (MIR-G) | 75.00 |

| 8-hydroxy-mirtazapine glucuronide (8-OH-MIR-G) | 111.60 |

Data from a study in Japanese psychiatric patients treated with mirtazapine. nih.gov

Advanced Research Perspectives and Methodological Advancements

Innovations in Synthetic Preparation of Glucuronide Standards

The availability of pure glucuronide standards is a prerequisite for accurate bioanalytical method development, quantitative analysis in biological matrices, and toxicological assessments. The synthesis of these standards, however, presents considerable challenges due to the complex and often labile nature of glucuronide conjugates.

The formation of the glycosidic bond between the glucuronic acid donor and the aglycone (in this case, a derivative of Org 3770) must be carefully controlled to ensure the correct stereochemistry, which is typically the β-anomer in biological systems. psu.edu Traditional methods like the Koenigs-Knorr reaction often yield a mixture of α and β anomers, necessitating difficult purification steps. psu.edu

Recent advancements have focused on developing highly stereoselective methods. For instance, the use of specific promoters and protecting groups on the glucuronic acid donor can significantly influence the stereochemical outcome. One notable approach involves the use of trichloroacetimidate (B1259523) donors activated by Lewis acids like boron trifluoride etherate, which can stereoselectively produce O-alkyl and O-aryl β-glucuronides. psu.edu Another established method for the synthesis of a carbamoyl (B1232498) glucuronide of Org 3770 involved reacting a benzyl (B1604629) ester of glucuronic acid with an appropriate acyl imidazolide, followed by separation of the desired β-anomer via preparative HPLC after deprotection. psu.edu This highlights the necessity of tailored synthetic strategies for complex molecules.

The choice of solvent and catalyst is also critical. For example, cadmium carbonate has been shown to be an effective catalyst in improved Koenigs-Knorr synthesis of aryl glucuronides. isisn.org The development of proprietary screening systems with multiple robust and diverse reaction conditions allows for the late-stage synthesis of various types of glucuronides, including the N-carbamoyl glucuronide of Org 3770, directly from the parent drug. hyphadiscovery.com

| Method | Key Features | Stereoselectivity | Reference |

| Acyl Imidazolide | Reaction with a protected glucuronic acid ester. | Yields β-anomer, requires HPLC purification. | psu.edu |

| Trichloroacetimidate | Use of an activated glucuronic acid donor with a Lewis acid catalyst. | High stereoselectivity for β-glucuronides. | psu.edu |

| Late-Stage Chemical Screens | Proprietary sets of diverse reaction conditions. | Can be optimized for high stereoselectivity. | hyphadiscovery.com |

| Koenigs-Knorr (Modified) | Employs catalysts like cadmium carbonate. | Improved yields and selectivity for aryl glucuronides. | isisn.org |

Chemoenzymatic synthesis has emerged as a powerful alternative, combining the precision of enzymatic reactions with the versatility of chemical synthesis. This approach often involves the chemical synthesis of a protected glucuronide derivative, followed by highly selective enzymatic deprotection. nih.gov

For instance, lipases and esterases can be used to chemoselectively hydrolyze acetyl and methyl ester protecting groups from a chemically synthesized glucuronide precursor, leaving the labile acyl glucuronide linkage intact. nih.gov This strategy offers high yields and avoids the harsh conditions that can lead to the degradation or rearrangement of the target molecule. While not specifically detailed for Org 3770 glucuronide in the available literature, this methodology is broadly applicable to the synthesis of complex drug glucuronides. nih.gov

Furthermore, the use of recombinant UDP-glucuronosyltransferase (UGT) enzymes in vitro offers a direct route to the biosynthesis of specific glucuronide metabolites. hyphadiscovery.com These enzymes can be immobilized to facilitate product separation and can be reused, making the process more efficient. hyphadiscovery.com This method has the distinct advantage of producing only the biologically relevant β-anomer.

Development of Novel Stereoselective Glycosidation Methods

Computational Approaches in Glucuronidation Research

In silico methods have become indispensable tools in modern drug discovery and development, offering the potential to predict metabolic fate and potential liabilities before a compound is even synthesized.

Predicting the site of glucuronidation on a complex molecule like Org 3770 and the specific UGT isoform responsible is a significant challenge due to the overlapping substrate specificities of the various UGT enzymes. oup.com Early computational models focused on the relationship between molecular properties like lipophilicity and steric factors and the rate of glucuronidation. oup.com

More advanced in silico models now use machine learning algorithms and pharmacophore fingerprinting to predict sites of metabolism (SOMs) and isoform specificity. oup.com These models are trained on large datasets of known UGT substrates and can identify the structural features associated with metabolism by specific isoforms. For example, UGT1A4 is known to catalyze the N-glucuronidation of tertiary amines, a common feature in many antidepressants, including tricyclics and atypical agents like mirtazapine (B1677164). oup.com In silico studies have suggested that UGT1A4 and UGT2B10 may have common substrates, including mirtazapine. nih.gov

| UGT Isoform | Known Substrates/Characteristics | Relevance to Org 3770 | Reference |

| UGT1A4 | Tertiary amines, tricyclic antidepressants. | Mirtazapine (Org 3770) is a substrate. | oup.com |

| UGT2B10 | Tertiary aliphatic and heterocyclic amines. | Shares substrates like mirtazapine with UGT1A4. | nih.gov |

| CYP2D6, CYP3A4, CYP1A2 | Phase I enzymes that create sites for glucuronidation. | Involved in the initial metabolism of mirtazapine. |

Molecular docking and molecular dynamics (MD) simulations provide a dynamic, three-dimensional view of how a substrate like Org 3770 might bind to the active site of a UGT enzyme. Although crystal structures for human UGTs are limited, homology models are frequently used for these simulations.

Docking studies can predict the preferred binding orientation of a substrate within the enzyme's active site, helping to rationalize observed regioselectivity of glucuronidation. MD simulations can then be used to assess the stability of this binding pose over time and to understand the conformational changes that may occur in both the enzyme and the substrate upon binding. frontiersin.orgamegroups.cnnih.gov These simulations can reveal key amino acid residues involved in substrate recognition and catalysis. While specific MD simulation studies for Org 3770 and UGTs are not widely published, this approach is increasingly used to understand the metabolism of various drugs, including antidepressants. For example, molecular docking has been used to study the binding of various antidepressants to other metabolic enzymes. nih.gov

In Silico Prediction of Glucuronidation Sites and UGT Isoform Specificity

Physiologically Based Pharmacokinetic (PBPK) Modeling for Glucuronide Prediction

PBPK modeling is a sophisticated computational technique that simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites in a virtual patient population. mdpi.comnih.gov These models integrate physicochemical properties of the drug, in vitro metabolic data, and physiological parameters of the population (e.g., organ blood flow, enzyme abundance). mdpi.com

For Org 3770, a PBPK model can be developed to predict the plasma and tissue concentrations of both the parent drug and its glucuronide metabolite. nih.govitmedicalteam.pl This is particularly valuable for understanding the impact of genetic polymorphisms in UGT enzymes on the drug's pharmacokinetics. researchgate.net For example, if an individual has a less active variant of UGT1A4, a PBPK model could predict higher plasma concentrations of the parent drug and lower concentrations of the glucuronide metabolite.

PBPK models are also crucial for predicting drug-drug interactions. mdpi.com If Org 3770 is co-administered with a drug that inhibits UGT1A4, a PBPK model can simulate the potential for increased exposure to mirtazapine. These models are increasingly being used in regulatory submissions to support dosing recommendations and to assess the clinical relevance of metabolic pathways. mdpi.com Recent research has focused on developing parent-metabolite PBPK models for antidepressants like venlafaxine (B1195380) and imipramine, demonstrating the feasibility and utility of this approach for predicting metabolite exposure. nih.govmdpi.com

Incorporation of Glucuronidation Parameters into PBPK Models

Physiologically Based Pharmacokinetic (PBPK) modeling represents a powerful methodology for predicting the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. These models integrate physiological parameters (like organ volume and blood flow) with compound-specific data (such as metabolic rates) to simulate concentration-time profiles in various tissues. researchgate.net For drugs like Org 3770 (mirtazapine), which are extensively metabolized via pathways including glucuronidation, the inclusion of accurate glucuronidation parameters is essential for the predictive power of PBPK models. fda.govpsu.edu

The process involves determining in vitro kinetic parameters for the specific UDP-glucuronosyltransferase (UGT) enzymes responsible for the compound's conjugation. These parameters, primarily the maximal reaction velocity (Vmax) and the Michaelis-Menten constant (Km), are typically measured using in vitro systems like human liver microsomes or recombinant UGT enzymes. mdpi.com These in vitro data are then scaled to reflect the in vivo environment of the whole liver or other relevant organs, such as the intestine, and incorporated into the PBPK model structure. mdpi.com

The complexity of glucuronidation presents unique challenges for PBPK modeling. Factors such as the expression levels of UGTs in different tissues, the potential for enterohepatic recirculation of the glucuronide metabolite, and the involvement of transporters in the uptake and efflux of both the parent drug and its glucuronide conjugate must be considered. mdpi.com For instance, PBPK models for other glucuronidated compounds, like dolutegravir, have successfully predicted drug-drug interactions by incorporating data on UGT1A1 inhibition. mdpi.com While specific PBPK models detailing the glucuronidation of Org 3770 are not extensively detailed in publicly available literature, the established frameworks for other UGT substrates provide a clear path for future research. A recent 2024 study successfully identified a phase II glucuronide metabolite of mirtazapine in an in vitro human liver microsome incubation system, providing foundational data for such modeling efforts. nih.gov

Table 1: Key Parameters for Incorporating Glucuronidation into PBPK Models

| Parameter | Description | Typical In Vitro System |

|---|---|---|

| Vmax (maximum velocity) | The maximum rate of the enzymatic reaction. | Human Liver Microsomes, Recombinant UGTs |

| Km (Michaelis constant) | Substrate concentration at which the reaction rate is half of Vmax. | Human Liver Microsomes, Recombinant UGTs |

| CLint (intrinsic clearance) | The intrinsic ability of an enzyme to metabolize a substrate (Vmax/Km). | Human Liver Microsomes, Hepatocytes |

| fu,mic (unbound fraction in microsomes) | Fraction of the drug not bound to microsomal proteins. | Microsomal Binding Assays |

| MPPGL (microsomal protein per gram of liver) | Scaling factor to extrapolate in vitro data to the whole organ. | Literature-derived values |

Future Directions in Glucuronide Metabolite Research

The field of glucuronide metabolite research is poised for significant progress, with efforts focused on discovering novel chemical structures and developing more efficient screening technologies.

Exploration of Undiscovered Glucuronide Structures

While O-glucuronidation is the most common pathway, research continues to uncover novel and sometimes rare glucuronide conjugates. The formation of these structures can have significant implications for a drug's metabolic profile and biological activity. For example, N-carbamoyl glucuronides, which are rarely observed, have been identified as metabolites for certain compounds. Mechanistic studies using stable-labeled carbon dioxide have shown that CO2 from bicarbonate buffers can be incorporated into the carbamoyl moiety, a process catalyzed by enzymes like UGT1A1, UGT1A3, and UGT2B7. mdpi.com

Similarly, research into the metabolism of natural products and xenobiotics continues to reveal previously uncharacterized glucuronide structures. Studies on deoxynivalenol (B1670258) (DON), a mycotoxin, identified several novel DON- and DOM-glucuronide metabolites in various animal species, highlighting significant inter-species differences in metabolism. dntb.gov.ua The structural elucidation of these novel metabolites often requires advanced analytical techniques, such as ion mobility spectrometry-mass spectrometry (IMS-MS), which can help differentiate between isomeric glucuronides. helsinki.fi The ongoing exploration for such undiscovered metabolites of drugs like Org 3770 could reveal new metabolic pathways and contribute to a more complete understanding of its disposition.

Advancements in High-Throughput Screening for UGT Substrates and Modulators

The need to evaluate large numbers of new chemical entities for their potential to be metabolized by or interact with UGT enzymes has driven the development of high-throughput screening (HTS) assays. hres.caelsevier.es These methods allow for the rapid and efficient identification of UGT substrates and inhibitors early in the drug discovery process.

Recent advancements in HTS technologies include:

Fluorescence-Based Assays: These assays use a probe substrate (e.g., 1-naphthol (B170400) for UGT1A6) that becomes fluorescent upon glucuronidation. hres.caelsevier.es The interaction of a test compound with the UGT enzyme is detected by a decrease in the rate of fluorescence increase. hres.caelsevier.es

UDP Detection Assays: A newer approach couples the UGT enzymatic reaction with a detection assay that measures the formation of UDP, a universal byproduct of the glycosylation reaction. fda.gov This method is broadly applicable to different UGTs and substrates and has been successfully used to screen compound libraries, identifying previously unknown substrates. fda.gov

Luminescence-Based Assays: The UDP-Glo™ assay is a luminescence-based system that quantifies the amount of UDP produced in a glucuronidation reaction. It has proven to be a stable and reliable HTP method for quantitative kinetic analysis of UGTs. psu.edu

These HTS methods are more efficient than traditional LC-MS/MS analysis and can be miniaturized and automated for screening large compound libraries. psu.edu

Table 2: Example of High-Throughput Screening Results for a Plant UGT Enzyme This table represents hypothetical data modeled after findings from a study screening for substrates of UGT71G1, demonstrating how HTS can identify potential substrates from a large library. fda.gov

| Compound Screened | Fluorescence Ratio (with enzyme / without enzyme) | Identified as Potential Substrate? |

| Bisphenol A (BPA) | 35.2 | Yes |

| SN-38 | 28.9 | Yes |

| Genistein | 42.1 | Yes |

| Compound X | 15.6 | No |

| Compound Y | 2.3 | No |

| Compound Z | 55.8 | Yes |

| A fluorescence ratio significantly above a defined threshold (e.g., >25) indicates a potential substrate. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.